molecular formula C7H12ClN3 B2986260 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride CAS No. 1956389-94-8

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B2986260
CAS No.: 1956389-94-8
M. Wt: 173.64
InChI Key: IGWJZJKQCMHPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, pyrrolidine can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to the combination of the pyrrolidine and pyrazole rings, which can provide a distinct pharmacological profile and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWJZJKQCMHPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=NN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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